2-Aminoimidazo[1,2-a]pyridin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The structure of this compound consists of a fused imidazole and pyridine ring system with an amino group at the 2-position and a hydroxyl group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoimidazo[1,2-a]pyridin-6-ol can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is efficient and provides high yields . Another method involves the use of ammonium chloride as a catalyst in a one-pot, three-component Groebke condensation reaction of aldehydes, isocyanides, and 2-aminopyridines in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminoimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-Aminoimidazo[1,2-a]pyridin-6-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Aminoimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound can bind to the active sites of enzymes, thereby inhibiting their activity and affecting cellular processes . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the amino and hydroxyl groups.
2-Aminoimidazo[1,2-a]pyridine: Similar to 2-Aminoimidazo[1,2-a]pyridin-6-ol but without the hydroxyl group.
6-Hydroxyimidazo[1,2-a]pyridine: Similar but lacks the amino group.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and enable it to participate in a wider range of chemical reactions compared to its analogues .
Eigenschaften
Molekularformel |
C7H7N3O |
---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-aminoimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H,8H2 |
InChI-Schlüssel |
FMALCXBHSVNPCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.